molecular formula C20H24Br2ClNO3 B12746361 2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride CAS No. 134871-10-6

2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride

Cat. No.: B12746361
CAS No.: 134871-10-6
M. Wt: 521.7 g/mol
InChI Key: JCTONPRFCQHOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine atoms, a diethylamino group, and a hydroxybenzeneacetate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of phenylacetic acid to produce 4-bromophenylacetic acid . This intermediate is then subjected to further reactions, including esterification and amination, to introduce the diethylamino and hydroxybenzeneacetate groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes, followed by purification steps such as recrystallization and chromatography to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate, while reduction could produce 2-(Diethylamino)ethyl alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate .

Scientific Research Applications

2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a pharmaceutical agent.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to receptors or enzymes, while the bromine atoms and hydroxybenzeneacetate moiety contribute to the compound’s overall reactivity and stability . Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Properties

CAS No.

134871-10-6

Molecular Formula

C20H24Br2ClNO3

Molecular Weight

521.7 g/mol

IUPAC Name

2-(diethylamino)ethyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate;hydrochloride

InChI

InChI=1S/C20H23Br2NO3.ClH/c1-3-23(4-2)13-14-26-19(24)20(25,15-5-9-17(21)10-6-15)16-7-11-18(22)12-8-16;/h5-12,25H,3-4,13-14H2,1-2H3;1H

InChI Key

JCTONPRFCQHOFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.